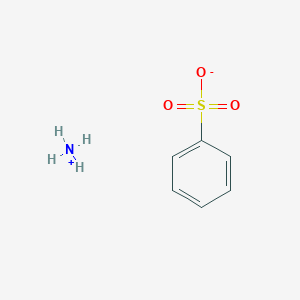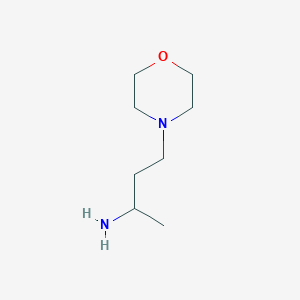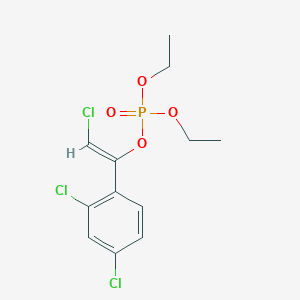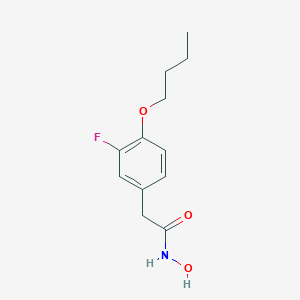
Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)-, also known as AHA, is a potent inhibitor of bacterial urease. It is a white crystalline powder that is soluble in water and ethanol. AHA has been used in various scientific research applications, including the study of urinary tract infections, kidney stones, and chronic bacterial prostatitis.
Mécanisme D'action
The mechanism of action of Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- involves the formation of a stable complex with the nickel ion at the active site of bacterial urease. This complex inhibits the catalytic activity of the enzyme by preventing the binding of urea to the active site. Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has been shown to be a competitive inhibitor of bacterial urease, meaning that it competes with urea for binding to the active site of the enzyme.
Effets Biochimiques Et Physiologiques
Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of ammonia and carbon dioxide, which can lead to the prevention and treatment of urinary tract infections, kidney stones, and chronic bacterial prostatitis. Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has several advantages for lab experiments. It is a potent inhibitor of bacterial urease, which makes it an ideal tool for studying the role of urease in various diseases. Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- is also stable and can be easily synthesized in large quantities. However, Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has some limitations for lab experiments. It is not suitable for studying the role of urease in non-bacterial systems, and its inhibitory effects on other enzymes are not well understood.
Orientations Futures
There are several future directions for studying Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)-. One area of research is the development of Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)--based therapies for urinary tract infections, kidney stones, and chronic bacterial prostatitis. Another area of research is the study of Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)-'s antioxidant properties and its potential use in preventing and treating oxidative stress and inflammation. Additionally, further studies are needed to understand the inhibitory effects of Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- on other enzymes and its potential use in other disease states.
Conclusion:
In conclusion, Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- is a potent inhibitor of bacterial urease that has been extensively studied for its role in the prevention and treatment of urinary tract infections, kidney stones, and chronic bacterial prostatitis. Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has several advantages for lab experiments, including its stability and ease of synthesis. However, Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has some limitations for lab experiments, and further studies are needed to understand its inhibitory effects on other enzymes and its potential use in other disease states.
Méthodes De Synthèse
Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- can be synthesized by reacting 4-butoxy-3-fluoroaniline with ethyl chloroformate, followed by hydrolysis with sodium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to form Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)-. The synthesis of Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- is a multistep process that requires careful monitoring and purification to obtain a high yield and purity.
Applications De Recherche Scientifique
Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has been extensively studied for its inhibitory effects on bacterial urease, which is an enzyme that catalyzes the hydrolysis of urea to produce ammonia and carbon dioxide. Bacterial urease plays a crucial role in the pathogenesis of various diseases, such as urinary tract infections, kidney stones, and chronic bacterial prostatitis. Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has been shown to inhibit the activity of bacterial urease, thereby reducing the production of ammonia and carbon dioxide, which can lead to the prevention and treatment of these diseases.
Propriétés
Numéro CAS |
15560-65-3 |
|---|---|
Nom du produit |
Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- |
Formule moléculaire |
C12H16FNO3 |
Poids moléculaire |
241.26 g/mol |
Nom IUPAC |
2-(4-butoxy-3-fluorophenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C12H16FNO3/c1-2-3-6-17-11-5-4-9(7-10(11)13)8-12(15)14-16/h4-5,7,16H,2-3,6,8H2,1H3,(H,14,15) |
Clé InChI |
TUQVWHPFYRZAOJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)F |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)F |
Autres numéros CAS |
15560-65-3 |
Synonymes |
2-(4-Butoxy-3-fluorophenyl)acetohydroxamic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)


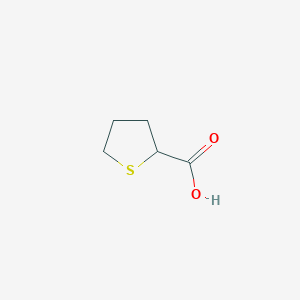

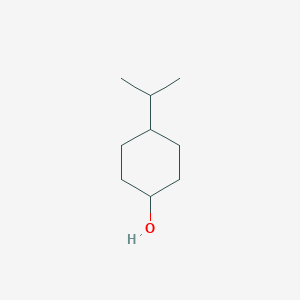
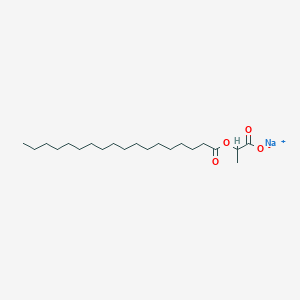

![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)
